Magnevist, chemically known as gadopentetate dimeglumine, is a gadolinium-based contrast agent (GBCA) widely employed in magnetic resonance imaging (MRI). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a paramagnetic contrast agent, enhancing the contrast of MRI images by influencing the relaxation times of water protons in tissues. [, , , , , ] Magnevist plays a crucial role in various preclinical and clinical research studies, particularly in visualizing and characterizing tumors, studying vascular permeability, and investigating tissue perfusion. [, , , , , , , , , , , , , , , , , , ]
Gadopentetate dimeglumine is a gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is a chelate complex formed between gadolinium and diethylenetriaminepentaacetic acid, with the formula . This compound enhances the contrast of images by altering the magnetic properties of nearby water molecules, which improves the visibility of internal structures during MRI scans. Gadopentetate dimeglumine was first introduced in 1987 as Magnevist and has since become a standard in clinical imaging applications .
Gadopentetate dimeglumine is synthesized from gadolinium oxide and diethylenetriaminepentaacetic acid (DTPA). The synthesis involves several steps that ensure high purity and yield, making it suitable for medical use. The compound is produced under controlled conditions to prevent contamination and ensure consistency in its chemical properties .
Gadopentetate dimeglumine is classified as an ionic gadolinium contrast medium. It is categorized under gadolinium-based contrast agents, which are used specifically for enhancing MRI images. Its paramagnetic properties are crucial for its function, as they allow it to reduce T1 relaxation times in tissues, thereby enhancing image contrast .
The synthesis of gadopentetate dimeglumine typically involves two main reactions:
The industrial preparation method emphasizes the importance of temperature control and reaction times to optimize yield and purity. For instance, the initial reaction may require refluxing at high temperatures before cooling down to room temperature for the second reaction with meglumine .
The molecular structure of gadopentetate dimeglumine consists of a central gadolinium ion coordinated by five carboxylate groups from DTPA and three nitrogen atoms from the amine groups. The structure can be represented as:
The coordination sphere around the gadolinium ion includes a water molecule that can exchange rapidly with surrounding water molecules, contributing to its paramagnetic properties essential for MRI applications .
The primary reactions involved in the synthesis of gadopentetate dimeglumine are:
These reactions highlight the role of both temperature and concentration in achieving optimal product formation .
The reactions are typically conducted under controlled conditions to minimize side reactions and ensure high yields. The use of aqueous solvents facilitates the solubility of reactants and allows for effective mixing during the reaction process .
The mechanism of action for gadopentetate dimeglumine as an MRI contrast agent involves its paramagnetic properties. When injected intravenously, it alters the magnetic field around water molecules in tissues:
The rapid exchange of water molecules with those bound to gadolinium facilitates this process, making it effective for imaging purposes .
These properties are critical for ensuring that gadopentetate dimeglumine remains effective and safe during medical use .
Gadopentetate dimeglumine is primarily used as a contrast agent in:
Its ability to provide detailed images makes it invaluable in both diagnostic radiology and research settings where precise imaging is required .
Gadopentetate dimeglumine (gadolinium diethylenetriaminepentaacetic acid) holds the distinction of being the first gadolinium-based contrast agent (GBCA) approved for clinical Magnetic Resonance Imaging. Developed through collaborative research spearheaded by Hanns-Joachim Weinmann at Schering AG, its foundational chemistry was described in 1981 [3] [9]. The initial human administration occurred on November 10, 1983, during Phase I trials in Berlin, demonstrating selective enhancement of the urinary bladder [3]. Following extensive clinical validation, it received regulatory approval in the United States, Germany, and Japan in 1988 under the trade name Magnevist® [3] [6]. This milestone catalyzed the development of subsequent GBCAs, with eight additional agents entering clinical use over the following decades. By 2013, over 300 million contrast-enhanced Magnetic Resonance Imaging procedures had been performed globally, fundamentally transforming diagnostic paradigms across multiple medical specialties [3].
Gadopentetate dimeglumine belongs to the linear, ionic subclass of GBCAs, characterized by an open-chain ligand architecture and a net negative charge (-2) in solution [8] [3]. Its core structure comprises a gadolinium (III) ion (Gd³⁺) chelated by diethylenetriaminepentaacetic acid (DTPA), stabilized with two meglumine cations to enhance solubility and biocompatibility [8] [9]. The gadolinium ion coordinates with eight donor atoms (three nitrogen atoms from DTPA's amine groups and five oxygen atoms from carboxylate moieties), with a ninth coordination site occupied by a labile water molecule essential for proton relaxation enhancement [8] [9]. This molecular configuration enables potent paramagnetic effects due to gadolinium's seven unpaired electrons, which accelerate the relaxation of neighboring water protons. This mechanism manifests as increased signal intensity on T₁-weighted Magnetic Resonance Imaging sequences, improving tissue contrast and pathological delineation [6] [9].
As the pioneering GBCA, gadopentetate dimeglumine established the clinical utility of contrast-enhanced Magnetic Resonance Imaging across diverse anatomical systems. Its extracellular distribution pharmacokinetics enabled groundbreaking advances in visualizing vascular integrity, tissue perfusion, and lesion characterization [1] [3]. The agent proved particularly transformative for neuroimaging, where it facilitated the detection of blood-brain barrier disruptions in conditions like multiple sclerosis, tumors, and inflammatory lesions [1] [6]. Beyond neurological applications, it enhanced diagnostic accuracy in hepatic imaging, musculoskeletal pathology, and magnetic resonance angiography [2] [7]. While macrocyclic agents now dominate clinical practice due to stability advantages, gadopentetate dimeglumine's historical role in validating contrast-enhanced Magnetic Resonance Imaging protocols remains foundational to modern radiological practice [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7